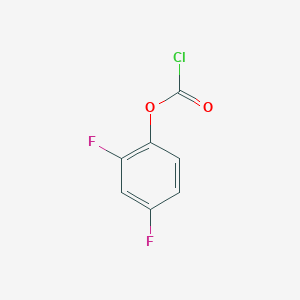

2,4-Difluorophenyl chloroformate

Description

Significance of Aryl Chloroformates in Contemporary Organic Chemistry

Aryl chloroformates, a subclass of chloroformates, are pivotal reagents in modern organic chemistry, primarily utilized for the introduction of specific functional groups and for facilitating various chemical transformations. wikipedia.orgnih.gov Their reactivity is similar to that of acyl chlorides, making them effective acylating agents. wikipedia.org

One of the most prominent applications of aryl chloroformates is in the introduction of protecting groups for sensitive functionalities, particularly amines. wikipedia.org For instance, benzyl (B1604629) chloroformate is a classic reagent for introducing the carboxybenzyl (Cbz) protecting group, which is crucial in peptide synthesis. wikipedia.org Similarly, other aryl chloroformates serve as precursors for different protecting groups.

The reactivity of the chloroformate group allows for facile reactions with a variety of nucleophiles. Key reactions include:

Formation of Carbamates: Reaction with primary or secondary amines yields carbamates, a functional group prevalent in pharmaceuticals and agrochemicals. wikipedia.org

Formation of Carbonate Esters: Reaction with alcohols produces carbonate esters. wikipedia.org

Formation of Mixed Anhydrides: Reaction with carboxylic acids leads to the formation of mixed anhydrides. wikipedia.org

These reactions are typically carried out in the presence of a base to scavenge the hydrogen chloride (HCl) generated during the reaction. wikipedia.org

Furthermore, aryl chloroformates are employed as derivatization agents in analytical chemistry, particularly for gas chromatography/mass spectrometry (GC/MS). They react with polar compounds like amino acids, phenols, and carboxylic acids to form less polar and more volatile derivatives, enabling their analysis by GC. wikipedia.org Their thermal stability is generally greater than that of primary or secondary alkyl chloroformates, which is an advantageous property in many synthetic applications. nih.gov The versatility and reactivity of aryl chloroformates have solidified their role as indispensable tools for synthetic chemists.

Strategic Importance of Fluorinated Aromatic Moieties in Molecular Design

The incorporation of fluorine atoms into aromatic rings is a widely employed strategy in molecular design, particularly in the fields of medicinal chemistry and materials science. nih.govresearchgate.net The unique properties of the fluorine atom can dramatically alter the physicochemical and biological characteristics of a molecule. researchgate.net

Key strategic advantages of introducing fluorinated aromatic moieties include:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its introduction into an aromatic ring can significantly alter the electron distribution. This can influence the pKa of nearby functional groups and modulate the electrostatic interactions of the molecule with biological targets like enzymes and receptors. nih.gov

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this metabolic pathway, thereby increasing the in vivo half-life of a drug. nih.gov

Increased Lipophilicity: The substitution of hydrogen with fluorine on an aromatic ring generally increases the lipophilicity (fat-solubility) of the molecule. nih.govresearchgate.net This can enhance the molecule's ability to cross cell membranes and improve its absorption and distribution within the body. nih.gov Increased hydrophobicity can also facilitate penetration into hydrophobic pockets of proteins. nih.gov

Improved Bioavailability and Potency: By fine-tuning the above properties, fluorination can lead to improved bioavailability, enhanced binding affinity to biological targets, and ultimately, increased potency of a drug candidate. nih.govresearchgate.net

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific binding site.

The strategic placement of fluorine on an aromatic ring is a key consideration for medicinal chemists aiming to optimize the properties of lead compounds. nih.gov The use of fluorinated building blocks remains a dominant approach in drug discovery. tandfonline.com

Research Trajectories and Academic Relevance of 2,4-Difluorophenyl Chloroformate

This compound serves as a key research tool and intermediate, primarily valued for its ability to introduce the 2,4-difluorophenyl moiety into various organic molecules. smolecule.com The presence of two fluorine atoms on the phenyl ring imparts distinct reactivity and properties compared to non-fluorinated or mono-fluorinated analogs. smolecule.com

Current and potential research applications for this compound span several areas:

Pharmaceutical Synthesis: It acts as an intermediate in the synthesis of complex pharmaceutical compounds. smolecule.com The 2,4-difluorophenyl group is a feature in various biologically active molecules, and this chloroformate provides a direct route for its incorporation.

Agrochemical Development: The compound is utilized in the creation of new agrochemicals, where the fluorinated moiety can contribute to enhanced efficacy and metabolic stability. smolecule.com

Organic Synthesis and Catalysis: In academic research, it is used as a reagent for synthesizing complex organic molecules. smolecule.com For example, in the field of photoredox catalysis, chloroformates, including fluorinated derivatives like p-fluorophenyl chloroformate, have been shown to be effective coupling partners for the direct C-C bond formation from unactivated C(sp³)-H bonds, leading to the synthesis of esters under mild conditions. nih.gov This methodology highlights the potential for this compound in novel carbon-carbon bond-forming reactions.

Materials Science: The unique electronic properties conferred by the difluorinated ring make it a candidate for the synthesis of novel polymers and materials with specific optical or thermal properties. mdpi.com

The academic relevance of this compound lies in its role as a versatile building block that combines the reactivity of a chloroformate with the strategic benefits of a difluorinated aromatic system. Its application in modern catalytic methods and its potential for creating novel bioactive compounds and materials ensure its continued importance in chemical research.

Properties

IUPAC Name |

(2,4-difluorophenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-7(11)12-6-2-1-4(9)3-5(6)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNSHABLLQXXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400900-00-7 | |

| Record name | 2,4-difluorophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of 2,4 Difluorophenyl Chloroformate

Established Synthetic Routes for Aryl Chloroformates

The traditional and most common method for synthesizing aryl chloroformates involves the reaction of a phenolic compound with phosgene (B1210022) (COCl₂) or a phosgene equivalent. smolecule.comjustia.comgoogle.com This process, known as phosgenation, is a well-established industrial reaction. mdpi.com

Key aspects of this synthetic route include:

Reaction with Phosgene: Phenols react with phosgene to form the corresponding aryl chloroformate. Due to the lower reactivity of phenols compared to aliphatic alcohols, this reaction often requires elevated temperatures, typically above 75°C. google.com

Use of a Base: To neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, a base such as pyridine (B92270) or triethylamine (B128534) is often employed. smolecule.com

Alkali Metal Phenoxides: An alternative approach involves first converting the phenol (B47542) to a more reactive alkali metal phenoxide, which can then react with phosgene in an organic solvent. google.com

Catalysts: The reaction can be catalyzed by organic phosphorus compounds. google.com

Solvents: The reaction can be performed without a solvent, using the molten phenol itself, or in the presence of various organic solvents like aliphatic or aromatic hydrocarbons (e.g., toluene, xylene) or halogenated hydrocarbons. google.com

A significant advancement in the synthesis of chloroformates has been the use of phosgene substitutes, such as triphosgene (B27547) (bis(trichloromethyl)carbonate or BTC). justia.comresearchgate.net Triphosgene is a stable, crystalline solid that is easier and safer to handle than the highly toxic and volatile phosgene gas. researchgate.netkobe-u.ac.jp The reaction with triphosgene is typically carried out in the presence of a base and a catalyst in an organic solvent. justia.comgoogle.com

| Phosgenation Agent | Reactant | Catalyst/Base | Temperature (°C) | Yield (%) | Selectivity (%) |

| Triphosgene | Phenol | Sodium Carbonate/DMF | 0 | 66 | 90 |

| Triphosgene | n-Octanol | Sodium Carbonate/DMF | Room Temp | - | 100 (for n-octyl chloroformate) |

| Phosgene | Phenol | Triphenylphosphine | 120 | - | 97.6 (for phenyl chloroformate) |

This table presents data on the synthesis of various chloroformates, illustrating the reaction conditions and outcomes with different phosgenation agents and reactants. google.comgoogle.com

Adaptations and Optimizations for Selective Synthesis of 2,4-Difluorophenyl Chloroformate

The synthesis of this compound begins with the starting material, 2,4-difluorophenol (B48109). smolecule.comsigmaaldrich.comnih.govchemicalbook.com The core of the synthesis is the reaction of this fluorinated phenol with a chloroformylating agent.

The primary method involves the reaction of 2,4-difluorophenol with phosgene or a phosgene equivalent in the presence of a base, such as triethylamine, to form the desired this compound. smolecule.com The product is then purified using standard laboratory techniques like distillation or chromatography. smolecule.com

A key challenge in the synthesis of this specific compound is achieving regioselective fluorination to produce the 2,4-difluorophenol precursor. Once the precursor is obtained, the subsequent chloroformate formation is a more direct transformation.

Green Chemistry Approaches in Fluorinated Chloroformate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com In the context of chloroformate synthesis, the primary focus has been on replacing the highly toxic phosgene.

The use of triphosgene (BTC) is a significant step towards a greener synthesis of chloroformates. researchgate.net Research has shown that the BTC method can lead to improved yields compared to the traditional phosgene method. researchgate.net For instance, the synthesis of phenyl chloroformate using BTC with sodium hydroxide (B78521) as a catalyst resulted in an 88.4% yield. researchgate.net

Another innovative approach is the photo-on-demand synthesis of chloroformates from chloroform (B151607). kobe-u.ac.jp This method involves the in-situ generation of phosgene from chloroform using UV light, which is then immediately reacted with an alcohol to produce the chloroformate. kobe-u.ac.jp This "on-demand" production minimizes the risks associated with storing and handling large quantities of phosgene. kobe-u.ac.jp

The development of less hazardous synthetic routes is a continuous effort in the chemical industry, driven by both safety and environmental concerns. youtube.com The shift from mercury and diaphragm cells to membrane cells in the chloralkali process, which produces chlorine gas (a reactant in phosgene synthesis), is an example of this trend. youtube.com

Reactivity and Mechanistic Pathways of 2,4 Difluorophenyl Chloroformate

Nucleophilic Reactivity with Heteroatom Nucleophiles

The core reactivity of 2,4-difluorophenyl chloroformate stems from its function as an acylating agent. The chlorine atom serves as an effective leaving group, and the 2,4-difluorophenoxy group provides substantial electronic activation, making the carbonyl carbon a hard electrophile. This facilitates reactions with various heteroatom nucleophiles, including oxygen, nitrogen, and sulfur-based species. These reactions typically proceed via a nucleophilic acyl substitution mechanism, often postulated as a concerted displacement or a stepwise addition-elimination pathway through a tetrahedral intermediate. Current time information in Bangalore, IN.acs.orgnih.gov

Formation of Esters, Carbonates, and Carbamates

This compound is a key precursor for the synthesis of carbonates and carbamates. Current time information in Bangalore, IN. The general reactivity of chloroformates involves the displacement of the chloride by an oxygen or nitrogen nucleophile. acs.org

When treated with alcohols or phenols, this compound undergoes a reaction to form unsymmetrical carbonate esters. The reaction proceeds by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon, followed by the elimination of hydrogen chloride (HCl). A base is typically added to neutralize the HCl byproduct, driving the reaction to completion. acs.org

Similarly, reaction with primary or secondary amines yields the corresponding carbamates. acs.org The nitrogen atom of the amine acts as the nucleophile. The enhanced reactivity of this compound, due to the electron-withdrawing fluorine atoms, makes it a highly efficient reagent for introducing the 2,4-difluorophenoxycarbonyl protecting group or for synthesizing various carbamate (B1207046) derivatives. Current time information in Bangalore, IN. Kinetic studies on related phenyl chloroformates suggest these reactions occur via a strongly associative transition state with significant bond formation to the incoming nucleophile. nih.gov

Table 1: Synthesis of Carbonates and Carbamates

| Reactant | Nucleophile | Product Class | General Reaction |

| This compound | Alcohol (R'-OH) | Carbonate Ester | F₂C₆H₃OCOCl + R'-OH → F₂C₆H₃OCOOR' + HCl |

| This compound | Amine (R'R''NH) | Carbamate | F₂C₆H₃OCOCl + R'R''NH → F₂C₆H₃OCONR'R'' + HCl |

Reactions with Amines: Urea (B33335) and Amide Formation

While the direct reaction of this compound with an amine yields a carbamate, this intermediate is a gateway to the formation of substituted ureas. This transformation is typically a two-step process. First, the chloroformate reacts with a primary or secondary amine to form a stable 2,4-difluorophenyl carbamate intermediate. smolecule.comlookchem.com

In the second step, this activated carbamate is treated with a different (or the same) amine. The 2,4-difluorophenoxide is an excellent leaving group, facilitating the displacement by the second amine to furnish the final urea product. smolecule.com This method is particularly useful for the synthesis of unsymmetrical ureas, a structural motif present in many biologically active compounds. lookchem.comresearchgate.net The term "amide formation" in this context refers to the formation of the carbamate (an amide of carbonic acid) or the subsequent urea (a diamide (B1670390) of carbonic acid).

Table 2: Two-Step Synthesis of Unsymmetrical Ureas

| Step | Reactants | Product | Description |

| 1 | This compound + Amine 1 (R¹NH₂) | 2,4-Difluorophenyl carbamate | Formation of an activated carbamate intermediate. |

| 2 | 2,4-Difluorophenyl carbamate + Amine 2 (R²NH₂) | Unsymmetrical Urea (R¹NHCONHR²) | Displacement of the 2,4-difluorophenoxide leaving group. |

Reactivity with Sulfur-Containing Nucleophiles: Thioester Synthesis

Analogous to its reactions with oxygen and nitrogen nucleophiles, this compound reacts with sulfur-containing nucleophiles like thiols (mercaptans) to form thioesters, specifically O,S-disubstituted thiocarbonates. The reaction involves the nucleophilic attack of the thiol's sulfur atom on the carbonyl carbon of the chloroformate, with subsequent elimination of HCl.

This reaction provides a direct route to S-aryl or S-alkyl O-(2,4-difluorophenyl) thiocarbonates. These compounds are a specific class of thioesters and can serve as valuable intermediates in further synthetic transformations. The general method for synthesizing thiocarbonates often involves reacting a thiol with a chloroformate in the presence of a base to scavenge the liberated HCl. Alternative methods include the reductive coupling of disulfides with chloroformates in the presence of a reducing system like Zn/AlCl₃. researchgate.net

Table 3: Synthesis of O,S-Thiocarbonates

| Reactant | Nucleophile | Product Class | General Reaction |

| This compound | Thiol (R'-SH) | O,S-Thiocarbonate | F₂C₆H₃OCOCl + R'-SH → F₂C₆H₃OCOSR' + HCl |

| This compound | Sodium Hydrosulfide (NaSH) | Thioformate Intermediate | F₂C₆H₃OCOCl + NaSH → [F₂C₆H₃OCOSH] + NaCl |

Radical Pathways and Single Electron Transfer Processes

Beyond its classical nucleophilic reactivity, this compound can participate in more complex mechanistic pathways involving radical intermediates. These transformations are often mediated by transition metal catalysts and photoredox systems, opening new avenues for bond formation.

Oxidative Addition in Transition Metal Catalysis

In the realm of transition metal catalysis, chloroformates like this compound are effective coupling partners due to their ability to undergo oxidative addition to low-valent metal centers. For instance, in nickel-photoredox catalyzed C(sp³)–H functionalization reactions, a key mechanistic step is the oxidative addition of the chloroformate to a Ni(0) complex, such as (dtbbpy)Ni⁰.

This step involves the cleavage of the carbon-chlorine bond and results in the formation of a Ni(II) intermediate, for example, (dtbbpy)NiII(CO₂Ar)(Cl). This oxidative addition is a critical entry point into the catalytic cycle, transforming the relatively inert chloroformate into a reactive organometallic species poised for further transformation and cross-coupling reactions. The facility of this step makes chloroformates attractive and abundant reagents for such advanced C-C bond-forming methodologies.

Table 4: Oxidative Addition in a Ni-Catalyzed Cycle

| Step | Process | Reactants | Intermediate Formed |

| 1 | Oxidative Addition | (dtbbpy)Ni⁰ + F₂C₆H₃OCOCl | (dtbbpy)NiII(CO₂C₆H₃F₂)(Cl) |

| 2 | Single Electron Transfer (SET) | Ni(II) complex + Excited Photocatalyst* | (dtbbpy)NiIII(CO₂C₆H₃F₂)(Cl) |

| 3 | Photoelimination | Ni(III) complex | Chlorine Radical (Cl•) + Ni(II) complex |

*e.g., *Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆

Carbon-Centered Radical Generation

This compound can serve as a precursor for the generation of carbon-centered radicals, albeit indirectly, within a photoredox catalytic cycle. Following the oxidative addition to a nickel center and subsequent single electron oxidation to a transient Ni(III) species, this complex can undergo photoelimination of a chlorine radical (Cl•).

This highly reactive chlorine radical is a potent hydrogen atom transfer (HAT) agent. It can abstract a hydrogen atom from an unactivated C(sp³)–H bond in a suitable substrate (e.g., an alkane), thereby generating a carbon-centered radical. This newly formed carbon-centered radical can then re-enter the nickel catalytic cycle, typically by adding to a Ni(II) center, leading to eventual reductive elimination and the formation of a new C-C bond. This pathway showcases how this compound can be leveraged under photocatalytic conditions to enable the functionalization of otherwise inert C-H bonds through a radical-mediated mechanism.

Hydrogen Atom Abstraction Reactions

While this compound does not directly abstract a hydrogen atom, it can serve as a precursor to a reactive species that does. In photoredox-catalyzed reactions, the chloroformate group can be activated to generate a chlorine radical, a potent agent for hydrogen atom abstraction (HAT).

A notable example is the nickel-photoredox catalyzed functionalization of unactivated C(sp³)–H bonds. In these systems, a proposed catalytic cycle begins with the oxidative addition of the chloroformate to a Ni(0) complex. The resulting Ni(II) species is then oxidized by a photo-excited iridium catalyst to a transient Ni(III) complex. This high-valent nickel species can then undergo photoelimination of a chlorine radical (Cl•). This chlorine radical is a highly reactive, electrophilic species that can abstract a hydrogen atom from an aliphatic substrate. sustech.edu.cnresearchgate.netrutgers.edulibretexts.org This HAT step is crucial as it generates a carbon-centered radical, which then engages in bond formation. sustech.edu.cn

The electronic properties of the chloroformate are critical. The use of an electron-deficient aryl chloroformate, such as this compound, is advantageous. The electron-withdrawing nature of the difluorinated phenyl ring can help discourage competitive HAT at other sites in the molecule due to polar effects. rsc.org The general mechanism, which involves the generation of a radical from a stable precursor, is a cornerstone of modern synthetic chemistry, allowing for the functionalization of otherwise inert C-H bonds. rutgers.edulibretexts.org

**3.3. Rearrangement and Cycloaddition Reactions

Rearrangement and Cycloaddition Reactions

Intramolecular Rearrangements Facilitated by Chloroformate Activation

Intramolecular rearrangement reactions are powerful transformations in organic synthesis that reconfigure the molecular skeleton. wikipedia.orgwiley-vch.de While there are few documented examples where this compound itself undergoes a rearrangement, chloroformates in general can serve as crucial activating groups for such processes in other molecules.

A prominent example is the Curtius rearrangement, which converts a carboxylic acid into an amine, urea, or urethane (B1682113) via an isocyanate intermediate. nih.gov In one common protocol, a carboxylic acid is first treated with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, to form a mixed carboxylic-carbonic anhydride. This activated intermediate then reacts with an azide (B81097) source (e.g., sodium azide) to form an acyl azide, the key precursor for the thermal or photochemical rearrangement. nih.gov The role of the chloroformate here is to activate the carboxylic acid for nucleophilic attack by the azide. Although this illustrates the principle, specific studies detailing the use of this compound in this capacity are not prevalent. Other classic rearrangements include the Lossen, Wittig, and Stevens rearrangements. researchgate.netmsu.edu

Participation in Cycloaddition Sequences

Cycloaddition reactions, such as the Diels-Alder [4+2] and various [2+2] or [3+2] cycloadditions, are fundamental processes for constructing cyclic and heterocyclic systems. libretexts.orgmdpi.com The direct participation of this compound as a primary component (e.g., as the dienophile or dipole) in the ring-forming step of a cycloaddition is not typical, as the chloroformate moiety is not a standard diene or dipolarophile.

Instead, this compound is more commonly employed in a synthetic sequence to prepare a substrate for a subsequent cycloaddition. For instance, it can be used to acylate an alcohol or amine, introducing the 2,4-difluorophenoxycarbonyl group, which may modify the electronic properties or provide a leaving group for a later transformation that generates the cycloaddition precursor. The reactivity of the alkene or diene components in a cycloaddition is highly dependent on their electronic nature, with electron-withdrawing or electron-donating groups playing a critical role in the reaction's feasibility and regioselectivity. libretexts.org Some cycloadditions proceed through stepwise mechanisms involving diradical or zwitterionic intermediates, particularly with highly polarized or radical-stabilizing substrates. mdpi.comresearchtrends.net

**3.4. Detailed Mechanistic Investigations

Detailed Mechanistic Investigations

Kinetic Studies of Reaction Rates and Orders

Kinetic studies are essential for elucidating the mechanisms of reactions involving chloroformates. The solvolysis of various chloroformate esters has been extensively studied to understand the factors governing their reactivity. mdpi.comnih.gov These studies often employ the extended (two-term) Grunwald-Winstein equation to correlate solvolysis rates with solvent properties:

log(k/k₀) = lNT + mYCl

Here, k is the rate constant in a given solvent, k₀ is the rate in the reference solvent (80% ethanol), NT is the solvent nucleophilicity, and YCl is the solvent ionizing power. The sensitivity parameters, l and m, provide insight into the transition state of the rate-determining step. nih.govresearchgate.net

For many aryl chloroformates, solvolysis proceeds via a bimolecular addition-elimination pathway. nih.govnih.gov A high l value (typically >1.5) and a moderate m value (~0.5) are characteristic of a mechanism where nucleophilic attack by the solvent is the rate-determining step, forming a tetrahedral intermediate. nih.govnih.gov In contrast, a low l value and a high m value would suggest a more dissociative, SN1-like mechanism.

Kinetic studies on related compounds have shown that the reaction mechanism can be highly dependent on the solvent. For some chloroformates, a dual mechanism is observed, shifting between the bimolecular addition-elimination pathway in nucleophilic solvents and an ionization (SN1) pathway in highly ionizing, non-nucleophilic solvents like aqueous fluoroalcohols. mdpi.com

Illustrative Kinetic Data for Chloroformate Solvolysis This table illustrates the type of data obtained from kinetic studies of chloroformate solvolysis, based on published data for related compounds like allyl and vinyl chloroformate. mdpi.com

| Solvent (% Aqueous) | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) | Hypothetical Rate Constant, k (s-1) |

|---|---|---|---|

| 100% Ethanol | 0.37 | -2.52 | Low |

| 90% Ethanol | 0.16 | -0.85 | Moderate |

| 50% Ethanol | 0.09 | 1.40 | Medium-High |

| 97% TFE | -3.30 | 5.14 | High (Ionization Pathway) |

| 50% TFE | -1.63 | 4.24 | High (Mixed Pathway) |

Identification of Rate-Determining Steps and Intermediates

For reactions of this compound with nucleophiles, the most common mechanism is a stepwise addition-elimination pathway. Kinetic studies on analogous aryl chloroformates consistently show that the formation of a zwitterionic tetrahedral intermediate is the rate-determining step. acs.orglookchem.com This is supported by Brønsted-type plots (log k vs pKa of the nucleophile) which show low slopes (β values typically around 0.2-0.3), indicating a small degree of bond formation in the transition state leading to the intermediate. acs.orgresearchgate.net

The mechanism proceeds as follows:

Addition (Rate-Determining Step): A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a transient, high-energy tetrahedral intermediate.

Elimination (Fast Step): This intermediate rapidly collapses, expelling the most stable leaving group, which in this case is the 2,4-difluorophenoxide anion.

In more complex catalytic cycles, such as the Ni-catalyzed cross-coupling reactions mentioned previously, a variety of intermediates are proposed. These include paramagnetic Ni(I) and high-valent Ni(IV) species. colab.wsnih.gov The identification and characterization of these transient intermediates are challenging but crucial for understanding the catalytic mechanism and often rely on a combination of spectroscopy, kinetic analysis, and computational modeling. nih.gov

Computational Validation of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms of compounds like this compound. While direct computational studies specifically targeting this compound are not extensively available in the literature, the reactivity of aryl chloroformates, in general, has been the subject of theoretical investigation. By examining these studies and considering the electronic effects of fluorine substitution, a computationally validated mechanistic landscape for this compound can be constructed.

The primary reaction pathway for aryl chloroformates is nucleophilic substitution at the carbonyl carbon. Computational studies on related compounds, such as other phenyl chloroformates, have been instrumental in dissecting the nuances of these transformations. These studies often explore the potential energy surfaces of proposed reaction pathways to determine the most likely mechanism.

For the aminolysis of phenyl chloroformates, DFT calculations have been employed to investigate the reaction mechanism. These studies often reveal a stepwise process involving the formation of a tetrahedral intermediate. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate. This leads to a zwitterionic tetrahedral intermediate, the stability of which is crucial in determining the reaction kinetics. The subsequent departure of the leaving group, the 2,4-difluorophenoxide ion, results in the final product. Computational models can calculate the energy barriers for both the formation and the breakdown of this intermediate, providing insight into the rate-determining step of the reaction.

The influence of the 2,4-difluoro substitution on the phenyl ring is a key aspect that computational studies can clarify. The fluorine atoms are strongly electron-withdrawing, which has several consequences for the reactivity of the molecule.

Electronic Effects of Fluorine Substitution:

| Feature | Description | Computational Insight |

| Inductive Effect | The high electronegativity of fluorine atoms withdraws electron density from the phenyl ring and the chloroformate moiety. | DFT calculations would show a significant positive partial charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased electrophilicity is expected to lower the activation energy for the formation of the tetrahedral intermediate. |

| Mesomeric Effect | The fluorine atoms can donate electron density to the ring via resonance, although this effect is generally weaker than the inductive withdrawal. | Computational analysis of the molecular orbitals would reveal the interplay of these opposing electronic effects on the stability of the reactant, transition state, and intermediate. |

| Steric Hindrance | The fluorine atom at the ortho-position (position 2) can sterically hinder the approach of a nucleophile to the carbonyl carbon. | Geometric optimization of the transition state in DFT calculations can quantify the steric strain. This steric repulsion can lead to a higher activation barrier compared to a non-ortho-substituted analogue. acs.org |

A study on the aminolysis of substituted phenyl carbonyl isothiocyanates with pyridines, a reaction system with similarities to the aminolysis of phenyl chloroformates, utilized DFT to show that the reaction proceeds through a stepwise mechanism with a rate-limiting breakdown of the tetrahedral intermediate. ugent.be This suggests that for this compound, the stability of the 2,4-difluorophenoxide leaving group will be a critical factor. The electron-withdrawing fluorine atoms are expected to stabilize the resulting phenoxide ion, making it a better leaving group and thus facilitating the breakdown of the tetrahedral intermediate.

Computational studies on fluorinated arylnitrenes have demonstrated that ortho-fluorine substitution can significantly raise the barrier for cyclization reactions due to steric repulsion in the transition state. acs.org While the reaction mechanism is different, this finding highlights the importance of considering the steric implications of the ortho-fluorine in this compound when modeling its reactions.

Comparative Calculated Barriers for Ring Expansion of Fluorinated Phenylnitrenes:

| Compound | Calculated Barrier (kcal/mol) |

| Phenylnitrene | ~9-10 |

| 2-Fluorophenylnitrene (cyclization toward fluorine) | 13.0 |

| 2,6-Difluorophenylnitrene | 13.4 |

| 4-Fluorophenylnitrene | ~9-10 |

| Data derived from computational studies on arylnitrenes, illustrating the steric effect of ortho-fluorine substitution. acs.org |

This data, while not directly from chloroformate reactions, provides a quantitative illustration of the energetic cost associated with steric hindrance from an ortho-fluorine, a factor that would be at play in the reactions of this compound.

Catalysis in Transformations Involving 2,4 Difluorophenyl Chloroformate

Transition Metal-Catalyzed Reactions

Transition metal catalysts play a pivotal role in activating 2,4-difluorophenyl chloroformate for a range of chemical transformations, most notably in the formation of carbon-carbon (C-C) bonds.

Nickel catalysis has emerged as a powerful tool for C-C bond formation, and its application in reactions involving chloroformates has been a subject of research. While specific examples detailing the use of this compound in nickel-catalyzed cross-coupling for C-C bond formation are not extensively documented in publicly available literature, the general principles of nickel catalysis suggest its potential in this area. Nickel catalysts are known to facilitate the coupling of various electrophiles with nucleophiles, and chloroformates can serve as effective electrophilic partners.

A significant advancement in the application of this compound is its use in synergistic nickel and photoredox catalysis for the direct cross-coupling with unactivated C(sp³)–H bonds. colab.wsorganic-chemistry.org This methodology allows for the formation of valuable ester derivatives from simple alkanes and other feedstock chemicals. colab.ws

In a representative system, a dual catalytic cycle involving an iridium-based photoredox catalyst and a nickel catalyst is proposed. colab.ws The process is initiated by the visible-light excitation of the iridium photocatalyst, which then engages in single-electron transfer (SET) processes. colab.wsfigshare.com Concurrently, a Ni(0) complex undergoes oxidative addition with the chloroformate, such as this compound, to form a Ni(II) species. colab.ws The excited photocatalyst is capable of oxidizing this Ni(II) intermediate to a transient Ni(III) species. colab.ws This higher-valent nickel complex is crucial as it can then participate in reactions with alkyl radicals generated from the C(sp³)–H activation of the alkane partner, ultimately leading to the formation of the C-C bond and the desired ester product. colab.ws

The reaction tolerates a diverse range of substrates, including cyclic and acyclic alkanes, as well as more complex molecules, demonstrating its potential for late-stage functionalization. colab.ws The site-selectivity of the C-H functionalization is generally predictable, following trends in bond strength and polarity, which is consistent with the involvement of a chlorine radical as the hydrogen atom abstracting species in some proposed mechanisms. colab.ws

Table 1: Examples of Substrates in Ni/Photoredox-Catalyzed C(sp³)-H Functionalization with Chloroformates This table is a generalized representation based on the types of substrates used in Ni/photoredox catalysis with chloroformates and does not imply that this compound was used in all these specific examples.

| Alkane Substrate | Chloroformate Type | Product Type |

| Cyclohexane | Aryl Chloroformate | Cyclohexyl Ester |

| Adamantane | Aryl Chloroformate | Adamantyl Ester |

| Toluene | Aryl Chloroformate | Benzyl (B1604629) Ester |

While palladium and copper catalysts are workhorses in cross-coupling chemistry, including the formation of C-C, C-N, and C-O bonds, specific documented instances of their use in mediating reactions with this compound are limited in the available scientific literature. smolecule.comgoogle.comrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, typically involve the reaction of an organometallic reagent with an organic halide or triflate. google.comrsc.org The reactivity of chloroformates in these standard palladium-catalyzed protocols is not as well-established.

Copper-mediated reactions, particularly the Ullmann condensation and its modern variations, are effective for forming C-O and C-N bonds. smolecule.com Given the electrophilic nature of the carbonyl carbon in this compound, its reaction with nucleophiles like alcohols and amines could potentially be facilitated by copper catalysts, leading to the formation of carbonates and carbamates, respectively. However, specific research articles detailing such applications with this particular chloroformate are not readily found.

Organocatalytic Applications in Chloroformate Chemistry

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry, offering a complementary approach to metal-based catalysis. tesisenred.net These catalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding, or by forming covalent intermediates.

In the context of chloroformate chemistry, organocatalysts could potentially be employed to activate the chloroformate towards nucleophilic attack or to activate the nucleophile. For instance, chiral amines or thioureas have been used to promote reactions involving acyl-transfer. A related compound, phenyl chloroformate, has been used to generate N-phenoxycarbonyl quinolinium salts, which then undergo enantioselective additions catalyzed by a multifunctional thiourea (B124793) catalyst. mdpi.com This suggests a potential, though not yet reported, application for this compound in similar organocatalytic strategies. However, direct and specific examples of organocatalytic applications involving this compound are not prevalent in the current body of scientific literature.

Asymmetric Catalysis with this compound Derivatives

Asymmetric catalysis aims to produce chiral molecules in an enantiomerically enriched form, which is of paramount importance in the pharmaceutical and agrochemical industries. rsc.orgthieme-connect.de This is typically achieved by using a chiral catalyst, which can be a metal complex with a chiral ligand or a chiral organocatalyst.

While there is a vast body of literature on asymmetric catalysis, specific applications involving derivatives of this compound are not widely reported. The potential for such applications exists, for example, in the desymmetrization of meso-diols by acylation with this compound in the presence of a chiral catalyst. Another possibility lies in the kinetic resolution of racemic alcohols or amines.

As mentioned previously, the use of a chiral thiourea organocatalyst to achieve high enantioselectivity in the addition of alkenylboronic acids to a quinolinium salt derived from phenyl chloroformate has been demonstrated. mdpi.com This provides a proof-of-concept for the potential development of asymmetric catalytic systems involving activated species derived from this compound. However, dedicated studies on this specific substrate in asymmetric catalysis are yet to be widely published. A patent mentions a related compound, 4-(2,4-difluorophenyl)but-2-enenitrile, in the context of asymmetric synthesis, but does not involve the chloroformate directly in the catalytic step. d-nb.info

Elucidation of Catalytic Cycles and Active Species

Understanding the catalytic cycle and identifying the active catalytic species are crucial for optimizing reaction conditions and developing new catalytic systems. For the transformations involving this compound, the elucidation of these mechanistic details is an active area of research, particularly in the context of the synergistic catalytic systems.

In the dual Ni/photoredox catalytic system for C(sp³)–H functionalization, a proposed catalytic cycle involves several key steps as described in section 4.1.2. colab.wsorganic-chemistry.org The cycle is thought to involve the interplay of both the nickel and iridium catalysts, with multiple oxidation states of both metals playing a role. colab.wsfigshare.com The generation of a Ni(III) intermediate via oxidation by the excited photocatalyst is a key mechanistic hypothesis that is believed to enable the challenging C-C bond formation. colab.wsfigshare.com The active species are proposed to be the excited state of the iridium photocatalyst and various nickel complexes in different oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)). colab.wsorganic-chemistry.org

For other potential catalytic systems, such as those that might involve palladium, copper, or organocatalysts, the catalytic cycles would be highly dependent on the specific reaction and catalyst employed. For instance, a hypothetical palladium-catalyzed reaction would likely proceed through the classic steps of oxidative addition, transmetalation, and reductive elimination. An organocatalytic reaction could involve the formation of a covalent intermediate between the catalyst and the chloroformate, or activation through non-covalent interactions. However, without specific examples in the literature, these remain speculative.

Advanced Synthetic Applications of 2,4 Difluorophenyl Chloroformate in Complex Molecule Construction

Building Block for Fluoroaromatic Scaffolds

The primary application of 2,4-difluorophenyl chloroformate in this context is as a precursor for introducing the 2,4-difluorophenyl group into various organic molecules. smolecule.com The strong electron-withdrawing nature of the fluorine atoms enhances the reactivity of the chloroformate group, making it an excellent electrophile for reactions with a wide range of nucleophiles.

The incorporation of the 2,4-difluorophenyl moiety is a common strategy in medicinal chemistry to enhance the drug-like properties of bioactive molecules. smolecule.com Fluorine substitution can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, and it can alter lipophilicity, which affects a molecule's absorption, distribution, and excretion profile. smolecule.comresearchgate.net Furthermore, the fluorine atoms can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets like enzymes and receptors, potentially increasing binding affinity and potency. smolecule.com

The synthesis of various fluoroaromatic compounds relies on the reaction of this compound with appropriate nucleophiles. For instance, reaction with amines or alcohols leads to the formation of carbamates and carbonates, respectively, which are themselves stable scaffolds or can serve as intermediates for further transformations.

Table 1: Introduction of the 2,4-Difluorophenyl Moiety

| Nucleophile | Resulting Functional Group | Significance of Fluoroaromatic Scaffold |

|---|---|---|

| Alcohols (R-OH) | Aryl Carbonate (-O-CO-O-Ar) | Stable linkage, precursor for other functional groups. |

| Amines (R-NH₂) | Aryl Carbamate (B1207046) (-NH-CO-O-Ar) | Common in bioactive molecules, enhances stability. nih.gov |

| Phenols (Ar'-OH) | Diaryl Carbonate (Ar'-O-CO-O-Ar) | Building block for polymers and other materials. |

Precursor for Advanced Heterocyclic Systems

Heterocyclic compounds are central to pharmaceutical and agrochemical research. This compound serves as a key starting material for constructing complex heterocyclic systems, where the difluorophenyl group is an integral part of the final structure. evitachem.comnih.gov

The synthesis of various benzannelated heterocycles, such as indoles and indazoles, often proceeds through multi-step sequences where building blocks are strategically combined. nih.gov Although direct, one-step syntheses of heterocycles using this compound are not always the primary method, its role as an acylating agent is crucial. It facilitates the linking of molecular fragments, which are then induced to cyclize, forming the desired heterocyclic ring. For instance, the formation of an amide or carbamate can position reactive groups in proximity for an intramolecular cyclization reaction.

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives, another important class of heterocycles, can involve the use of chloroformates to activate carboxylic acid groups, which then react with hydrazides. science.gov By analogy, this compound can be used to create an activated ester that reacts to form complex heterocyclic systems containing the difluorophenyl substituent.

Role in the Synthesis of Substituted Carboxamides and Esters

The synthesis of substituted carboxamides and esters (as carbonates) is a fundamental application of this compound, stemming from the high reactivity of the chloroformate functional group (-OCOCl). smolecule.com This group is an excellent electrophile and is readily attacked by nucleophiles such as amines and alcohols.

Synthesis of Carboxamides (via Carbamates): The reaction of this compound with primary or secondary amines yields the corresponding N-substituted 2,4-difluorophenyl carbamates. This reaction is typically rapid and proceeds under mild conditions, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. These carbamates are stable compounds and are found in many biologically active molecules. nih.gov In some synthetic routes, the carbamate itself can be a precursor to an amide through further transformation, or the chloroformate can be used to generate an isocyanate in situ, which then reacts with an amine to form a urea (B33335), a close relative of carboxamides.

A standard condensation reaction between an acyl chloride and an amine is a common method for forming amides. mdpi.com While this compound directly forms carbamates, its utility lies in creating activated species for subsequent reactions that lead to carboxamides.

Synthesis of Esters (as Carbonates): Similarly, the reaction with alcohols or phenols provides 2,4-difluorophenyl carbonates. This transformation is a straightforward method for creating ester-like functional groups. These carbonate esters can be key intermediates in the synthesis of more complex molecules, including polymers and pharmaceuticals.

Table 2: Synthesis of Carbamates and Carbonates

| Reactant Type | Nucleophile Example | Product Type | General Reaction Conditions |

|---|---|---|---|

| Primary Amine | R-NH₂ | N-Alkyl Carbamate | Aprotic solvent (e.g., DCM, THF), base (e.g., Et₃N), 0°C to RT |

| Secondary Amine | R₂NH | N,N-Dialkyl Carbamate | Aprotic solvent, base, 0°C to RT |

| Alcohol | R-OH | Alkyl Aryl Carbonate | Aprotic solvent, base, 0°C to RT |

These reactions are fundamental in building more complex molecular architectures where the carbamate or carbonate linkage is a stable and integral part of the final structure. organic-chemistry.orgresearchgate.net

Strategic Incorporation into Polycyclic and Spirocyclic Architectures

The construction of complex three-dimensional structures like polycyclic and spirocyclic systems requires robust and versatile building blocks. This compound can be employed in synthetic strategies aimed at these challenging targets. Its role is typically in an early step of a synthetic sequence, where it introduces the 2,4-difluorophenyl group, which may be critical for directing subsequent cyclization reactions or for its electronic properties within the final complex architecture.

For example, in the synthesis of spirocyclic tetrahydroisoquinolines, a key step can be the formation of a bond between two rings to create the spirocenter. acs.org A building block containing the 2,4-difluorophenyl group, introduced via the chloroformate reagent, could be part of one of the rings. The electronic nature of the difluorinated ring could influence the reactivity and outcome of the key spirocyclization step. acs.org

In the total synthesis of natural products, such as the Ganoderma meroterpenoids which feature polycyclic frameworks, photochemical reactions or powerful oxidative sequences are often employed as key steps. researchgate.net A 2,4-difluorophenyl group, installed using the chloroformate, could serve as a precursor to a phenolic group needed for a photo-Fries rearrangement or other cyclization cascades that forge the polycyclic system. researchgate.net The synthesis of such complex scaffolds often relies on a modular approach, where functionalized building blocks are assembled and then elaborated into the final structure. broadinstitute.orgrug.nl

The general strategy involves:

Acylation : Using this compound to link a molecular fragment containing the difluorophenyl group to another precursor.

Precursor Elaboration : Modifying the linked fragments to install the necessary functional groups for cyclization.

Key Cyclization : Executing an intramolecular reaction (e.g., Diels-Alder, Pictet-Spengler, or a radical cyclization) to form a new ring, leading to a polycyclic or spirocyclic core. acs.org

Applications in Chemical Biology Research Tools (excluding biological activity/efficacy)

The development of chemical tools for biological research, such as fluorescent probes and labeling agents, often requires the synthesis of molecules with specific functionalities. nih.govnih.gov this compound can be a useful reagent in the construction of these tools, where the focus is on the synthetic utility rather than the biological effect of the final compound.

For instance, in creating fluorescent probes for cellular imaging, a common strategy is to link a fluorophore to a targeting moiety or a reactive group. nih.gov this compound can act as a linker to connect these components. It can react with a hydroxyl or amino group on a fluorophore, and the resulting activated carbonate or carbamate can then react with a second component, or the difluorophenyl group itself can be part of a recognition element.

Another application is in the synthesis of reagents for protein labeling. nih.gov Ligand-directed labeling involves a reactive group incorporated into a ligand. nih.gov this compound could be used to synthesize an activated ester or carbamate on a ligand, which then reacts with nucleophilic residues (like lysine) on a target protein, forming a stable covalent bond. The difluorophenyl group can help tune the reactivity and stability of the labeling agent.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Quinolines |

| Indoles |

| Indazoles |

| 1,3,4-Oxadiazoles |

| Carboxamides |

| Esters |

| Carbonates |

| Carbamates |

| Ureas |

| Spirocyclic tetrahydroisoquinolines |

| Ganoderma meroterpenoids |

| Isocyanates |

Computational and Theoretical Investigations of 2,4 Difluorophenyl Chloroformate

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 2,4-Difluorophenyl chloroformate. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of the molecule's chemical nature.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govajchem-a.com A smaller energy gap suggests higher reactivity and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-difluorophenyl ring, which contains π-electrons. The LUMO, conversely, is likely centered on the electron-deficient chloroformate group, specifically on the antibonding π* orbital of the carbonyl group (C=O). This distribution indicates that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and can participate in reactions involving the aromatic ring. The energy gap can be used to calculate various global reactivity descriptors that quantify the molecule's chemical behavior. ajchem-a.com

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | -7.85 | Electron-donating ability |

| LUMO Energy (ELUMO) | -1.20 | Electron-accepting ability |

| Energy Gap (ΔE) | 6.65 | Chemical reactivity and kinetic stability nih.gov |

| Chemical Hardness (η) | 3.33 | Resistance to change in electron configuration nih.gov |

| Chemical Softness (S) | 0.30 | Measure of molecular polarizability |

| Electrophilicity Index (ω) | 2.74 | Electrophilic nature of the molecule nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different potential regions in color, where red indicates areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow regions) is expected to be located around the highly electronegative oxygen atoms of the chloroformate group and the fluorine atoms on the phenyl ring. These sites are prone to attack by electrophiles. The region of highest positive potential (blue region) would be concentrated on the carbonyl carbon, making it the most likely site for a nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent oxygen and chlorine atoms.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, intramolecular charge transfer, and hyperconjugative interactions within a molecule. taylorandfrancis.comwisc.edu This analysis transforms the complex molecular wave function into localized bonds and lone pairs, which are easier to interpret from a chemical perspective. uni-muenchen.de The stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO quantifies the extent of intramolecular delocalization. wisc.edu

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O (ester) | π(C=O) | 35.5 |

| LP(3) O (carbonyl) | σ(C-O ester) | 28.2 |

| LP(3) Cl | σ(C-O ester) | 5.1 |

| LP(3) F (C2) | π(C3-C4) | 4.8 |

| LP(3) F (C4) | π*(C3-C5) | 4.5 |

Conceptual Density Functional Theory (DFT) provides a framework for defining chemical reactivity indicators. nih.gov Fukui functions are local reactivity descriptors that identify which atoms in a molecule are most susceptible to different types of attack. researchgate.netfaccts.de

fk+ : For nucleophilic attack (measures reactivity upon gaining an electron).

fk- : For electrophilic attack (measures reactivity upon losing an electron).

fk0 : For radical attack.

For this compound, the carbonyl carbon is expected to have the highest fk+ value, confirming it as the primary site for nucleophilic attack. The atoms in the difluorophenyl ring are likely to have higher fk- values, indicating their susceptibility to electrophilic attack. These theoretical indices are crucial for predicting the regioselectivity of reactions involving this compound.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| C (carbonyl) | 0.25 | 0.02 | 0.14 |

| Cl | 0.08 | 0.05 | 0.07 |

| O (carbonyl) | 0.04 | 0.12 | 0.08 |

| C1 (ring) | 0.03 | 0.11 | 0.07 |

| C6 (ring) | 0.02 | 0.10 | 0.06 |

In Silico Modeling of Reaction Mechanisms

Computational modeling allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain through experiments alone.

Potential Energy Surface (PES) scans are computational procedures used to map the energy of a molecular system as a specific geometric parameter, such as a bond length or angle, is systematically varied. uni-muenchen.deq-chem.com This technique is essential for exploring reaction coordinates, identifying energy minima corresponding to reactants and products, and locating energy maxima corresponding to transition states. researchgate.netreadthedocs.io

A relaxed PES scan can be performed to model the reaction of this compound with a nucleophile (e.g., an amine or alcohol). The reaction coordinate would typically be the distance between the nucleophilic atom and the electrophilic carbonyl carbon. The scan would reveal the energy profile of the reaction, including the activation energy barrier associated with the transition state. uni-muenchen.de For a typical acylation reaction, the PES would likely show the formation of a tetrahedral intermediate, followed by the departure of the chloride leaving group. researchgate.net Transition state computations can then be performed to precisely locate the saddle point on the PES and characterize its structure and vibrational frequencies, confirming it as a true transition state.

Solvation Effects in Reaction Pathways

The reaction pathways of aryl chloroformates, including this compound, are profoundly influenced by the surrounding solvent. Solvolysis reactions of these compounds are typically analyzed using the extended (two-term) Grunwald-Winstein equation, which dissects the solvent's effect into its nucleophilicity (NT) and ionizing power (YCl). mdpi.com The equation is given by:

log (k/k₀) = lNT + mYCl + c

Here, l represents the sensitivity of the substrate to the solvent's nucleophilicity, and m indicates its sensitivity to the solvent's ionizing power. mdpi.com For aryl chloroformates, two primary competing mechanisms are generally observed: a bimolecular addition-elimination pathway and a unimolecular SN1-type ionization pathway. semanticscholar.orgnih.gov

The dominant pathway is dictated by the solvent's properties. nih.gov

Addition-Elimination Mechanism: In solvents with high nucleophilicity and lower ionizing power (e.g., ethanol), a bimolecular addition-elimination mechanism is favored. This pathway is characterized by a high l value (typically >1.5) and a moderate m value (~0.5), indicating that the rate-determining step is the nucleophilic attack of the solvent on the carbonyl carbon. mdpi.commdpi.com

Ionization Mechanism: In highly ionizing, non-nucleophilic solvents, such as those containing fluoroalcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), the mechanism can shift towards a unimolecular ionization pathway. nih.gov This involves the formation of an acylium ion intermediate and is characterized by a lower l value and a higher m value.

For this compound, the two electron-withdrawing fluorine atoms are expected to significantly influence these pathways. They increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This suggests that the addition-elimination pathway would be highly favored in most solvents. The sensitivity parameters (l and m) for related aryl chloroformates, as determined by Grunwald-Winstein analyses, provide a basis for predicting this behavior.

| Compound | l value (Sensitivity to Nucleophilicity) | m value (Sensitivity to Ionizing Power) | l/m Ratio | Predominant Mechanism |

|---|---|---|---|---|

| Phenyl Chloroformate | 1.66 | 0.56 | 2.96 | Addition-Elimination |

| p-Nitrophenyl Chloroformate | 1.68 | 0.46 | 3.65 | Addition-Elimination |

| Isopropyl Chloroformate (in nucleophilic solvents) | - | - | - | Addition-Elimination |

| 1-Adamantyl Chloroformate | ~0.0 | ~0.47 | ~0.0 | Solvolysis-Decomposition (Ionization) |

Data compiled from various studies on chloroformate solvolysis. mdpi.commdpi.com The l/m ratio is a key indicator of the reaction mechanism.

Prediction of Chemical Behavior and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the chemical behavior and selectivity of molecules like this compound. usfq.edu.ecresearchgate.net These theoretical calculations can elucidate reaction mechanisms at a molecular level, distinguishing between concerted and stepwise processes that may be experimentally ambiguous. usfq.edu.ecresearchgate.net

For chloroformates, DFT studies have been used to investigate gas-phase elimination kinetics, showing a preference for a stepwise mechanism over a concerted one for certain alkyl chloroformates. usfq.edu.ecresearchgate.net For aryl chloroformates, computational models focus on the solvolysis reactions. The electron-withdrawing nature of the 2,4-difluoro substitution pattern is predicted to have a pronounced effect on the molecule's reactivity. The fluorine atoms destabilize the development of positive charge on the phenyl ring, making a direct SN1 ionization pathway, which would form a carbocation on the carbonyl carbon, less favorable than for unsubstituted phenyl chloroformate.

Conversely, the strong inductive effect of the fluorine atoms makes the carbonyl carbon significantly more electrophilic. Computational models can quantify this effect by calculating the partial atomic charges on the carbonyl carbon. This increased electrophilicity enhances the rate of the addition step in the bimolecular addition-elimination mechanism, making this compound a highly reactive acylating agent. mdpi.com

DFT calculations can be employed to model the transition states for both the addition-elimination and ionization pathways. By comparing the activation energies of these transition states in different solvent models (e.g., using a Polarizable Continuum Model - PCM), the preferred reaction pathway and the selectivity under various conditions can be predicted. osti.govnih.gov For this compound, it is anticipated that such calculations would confirm a lower activation barrier for the addition-elimination pathway across a wide range of solvents compared to analogs with electron-donating groups.

Spectroscopic Property Simulations (excluding basic identification data)

Computational chemistry serves as a powerful tool for simulating and interpreting complex spectroscopic data beyond simple identification. Advanced theoretical models can predict NMR and IR spectra with high accuracy, aiding in structural elucidation and conformational analysis. computabio.commdpi.com

NMR Spectra Simulation: The prediction of 1H and 13C NMR chemical shifts and spin-spin coupling constants can be achieved using DFT calculations, often employing methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions depends heavily on the chosen functional (e.g., B3LYP, WP04), basis set (e.g., 6-311++G(d,p), pcSseg-2), and the inclusion of a solvent model (e.g., PCM). nih.govtandfonline.comgithub.io For this compound, simulations would predict the complex splitting patterns of the aromatic protons due to 1H-1H and 1H-19F couplings. Similarly, 13C simulations would show the effect of the fluorine substituents on the chemical shifts of the aromatic carbons, including the characteristic large one-bond and smaller multi-bond C-F coupling constants. Such simulations are invaluable for assigning complex spectra and confirming the molecular structure.

| Parameter | Computational Method | Typical Output for an Aromatic Ring |

|---|---|---|

| 1H Chemical Shift (δ) | DFT/GIAO with PCM | Predicted δ values (ppm) for each proton |

| 13C Chemical Shift (δ) | DFT/GIAO with PCM | Predicted δ values (ppm) for each carbon |

| 1JCF Coupling Constant | DFT calculations | Predicted coupling constant (Hz) |

| nJHH Coupling Constant | DFT calculations | Predicted coupling constants (Hz) for ortho, meta, para protons |

This table illustrates the type of data obtained from NMR simulations, not specific values for the title compound.

IR Spectra Simulation: Theoretical IR spectra are simulated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry using methods like DFT. nih.gov The output provides the frequencies (in cm⁻¹) and intensities of the vibrational modes. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. arxiv.org For this compound, simulations would predict characteristic vibrational modes, including the strong C=O stretching frequency of the chloroformate group (expected around 1770-1800 cm⁻¹), C-O stretching, C-Cl stretching, and various aromatic C-C and C-H stretching and bending modes, as well as the prominent C-F stretching vibrations. These simulations can help assign experimental peaks and understand the molecule's vibrational properties. computabio.comarxiv.org

Spectroscopic Characterization of Reaction Intermediates and Transient Species

In Situ Spectroscopic Techniques for Real-Time Monitoring

The dynamic nature of chemical reactions necessitates analytical methods that can capture information as it happens. In situ spectroscopy allows for the continuous monitoring of reactants, intermediates, and products within the reaction vessel, providing a detailed picture of the reaction's progress.

Infrared (IR) Spectroscopy for Functional Group Evolution

In situ Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for tracking the evolution of functional groups during a chemical reaction. rsc.orgmdpi.com By monitoring changes in the infrared spectrum in real-time, chemists can observe the disappearance of reactant-specific peaks and the emergence of those corresponding to intermediates and final products. mdpi.comaustinpublishinggroup.com

In reactions involving 2,4-difluorophenyl chloroformate, the characteristic carbonyl stretch of the chloroformate group (typically around 1780-1760 cm⁻¹) would be a key spectral feature to monitor. As the reaction proceeds, the intensity of this peak would decrease, while new peaks corresponding to the functional groups of the products would appear. For instance, in a reaction forming an ester, a new carbonyl peak for the ester would emerge at a different frequency. This technique provides invaluable kinetic and mechanistic information without the need for sample extraction. mdpi.com

Table 1: Representative IR Frequencies for Monitoring Reactions of this compound

| Functional Group | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Chloroformate (C=O) | 1780-1760 | Disappearance indicates consumption of this compound. |

| Ester (C=O) | 1750-1735 | Appearance indicates formation of an ester product. |

| Carbonate (C=O) | 1820-1775 | Appearance suggests formation of a carbonate derivative. |

| C-F Stretch | 1350-1100 | Changes may indicate alterations to the difluorophenyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Changes

In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about molecules in solution as a reaction unfolds. By acquiring spectra at regular intervals, it is possible to track the transformation of this compound into its products.

Both ¹H and ¹⁹F NMR are particularly useful. The aromatic protons and fluorine atoms of the 2,4-difluorophenyl group have distinct chemical shifts and coupling constants that are sensitive to changes in their chemical environment. As the chloroformate group is replaced, shifts in the positions of these aromatic signals provide direct evidence of the structural changes occurring. For example, the formation of an intermediate where the chlorine has been displaced would result in a noticeable change in the ¹⁹F NMR spectrum. mdpi.com

UV/Visible Absorption Spectroscopy for Electronic Transitions

UV/Visible absorption spectroscopy monitors changes in the electronic structure of molecules during a reaction. ubbcluj.rolibretexts.org The aromatic ring of this compound and any conjugated systems that may form during a reaction will absorb UV or visible light, leading to electronic transitions. libretexts.org

While the starting material may have a characteristic absorption spectrum, the formation of intermediates or products with different chromophores will result in a shift in the absorption maxima (λmax) or a change in absorbance intensity. upi.edu This technique is particularly useful for tracking the concentration of species over time and can be employed for kinetic analysis. researchgate.net For instance, the formation of a highly colored intermediate would be readily detectable by the appearance of a new absorption band in the visible region of the spectrum.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. bruker.comljmu.ac.uk If a reaction involving this compound proceeds through a radical mechanism, EPR spectroscopy would be the primary tool for observing these highly reactive intermediates. rsc.org

The technique can provide information about the structure and environment of the radical species. srce.hr Spin trapping, a method where a short-lived radical reacts with a "spin trap" to form a more stable radical, is often used in conjunction with EPR to facilitate the detection of transient radical intermediates. srce.hr

X-ray Absorption Spectroscopy (XANES, EXAFS) for Catalytic Sites

In reactions catalyzed by transition metals, X-ray Absorption Spectroscopy (XAS) is an indispensable tool for probing the electronic and local coordination environment of the catalytic atoms in situ. d-nb.infokit.edunih.gov This technique is element-specific and can be used to study catalysts in various states, including amorphous or crystalline solids and solutions. d-nb.info

X-ray Absorption Near Edge Structure (XANES) provides information on the oxidation state and geometry of the absorbing atom, while Extended X-ray Absorption Fine Structure (EXAFS) reveals details about the coordination number and distances to neighboring atoms. d-nb.inforsc.org For a catalyzed reaction involving this compound, XAS could be used to monitor changes in the catalyst's active site, such as ligand binding or changes in oxidation state during the catalytic cycle. rsc.org

Mass Spectrometry for Intermediate Identification and Elucidation

Mass spectrometry (MS) is a highly sensitive technique used to detect and identify reaction intermediates, even at very low concentrations. rsc.orgpurdue.edu By ionizing the molecules in a reaction mixture and separating them based on their mass-to-charge ratio, MS can provide the molecular weights of intermediates. nih.gov

Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for observing charged intermediates directly from the reaction solution. nih.govru.nl Tandem mass spectrometry (MS/MS) can further be used to fragment the detected intermediates, providing valuable structural information. While not strictly an in situ technique in the same way as spectroscopy, online MS, where a small, continuous stream of the reaction mixture is fed into the mass spectrometer, allows for near real-time monitoring of the species present.

X-ray Crystallographic Analysis of Stable Derivatives and Co-crystals

The inherent reactivity of this compound makes its isolation and direct crystallographic analysis challenging. Consequently, its structural properties are often inferred through the X-ray crystallographic analysis of its more stable derivatives, primarily carbamates and other compounds synthesized from this precursor. This section explores the detailed crystal structures of several such derivatives, providing insights into the molecular geometry, conformation, and intermolecular interactions influenced by the 2,4-difluorophenyl moiety.

A notable example is the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide . Although an amide rather than a carbamate (B1207046), its structure offers a clear view of the 2,4-difluorophenyl group's influence on the solid-state arrangement. The crystal structure was determined using single-crystal X-ray diffraction at 294 K. In this derivative, the two aromatic rings are nearly coplanar, with a minimal interplanar angle. The central amide group, however, is twisted out of the plane of the aromatic rings. This conformation is stabilized by intramolecular contacts and intermolecular hydrogen bonds. dcu.ie The primary intermolecular forces are one-dimensional amide-amide hydrogen bonds that create chains along the b-axis. Weaker C-H···F and C-H···O interactions, along with C-F···C stacking, further stabilize the crystal lattice. dcu.ie

To provide a comparative context for carbamates, the crystal structures of phenyl N-(4-fluorophenyl)carbamate and phenyl N-phenylcarbamate are informative. In phenyl N-(4-fluorophenyl)carbamate, the asymmetric unit contains two crystallographically independent molecules. The aromatic rings in these molecules are significantly twisted relative to each other, with dihedral angles of 61.77 (3)° and 53.94 (3)°. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming chains, and is further supported by weak C—H⋯π interactions. nih.govpsu.edu Similarly, in phenyl N-phenylcarbamate, the aromatic rings are oriented at a dihedral angle of 42.52 (12)°. Its crystal structure is also stabilized by intermolecular N—H⋯O hydrogen bonds that create infinite one-dimensional chains. researchgate.net

The influence of the 2,4-difluorophenyl group can also be observed in more complex molecules. For instance, the crystal structure of (E)-3-[1-(2,4-difluorophenyl)ethyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine reveals a 1,3,5-oxadiazinane ring in a conformation between a half-chair and a screw-boat. The stability of its crystal structure is maintained by weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions between the phenyl rings of adjacent molecules. iucr.org

Another relevant derivative is N-2-chlorobenzoyl-N′-[5-(2′,4′-difluorophenyl)-2-furoyl] semicarbazide (B1199961) . X-ray analysis of a related compound in this series provides insight into the bond lengths and angles, indicating delocalization across the semicarbazide backbone. mdpi.com

The following tables summarize the crystallographic data for some of these relevant derivatives.

Table 1: Crystallographic Data for Phenyl N-phenylcarbamate

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.4734 (9) |

| b (Å) | 19.5825 (17) |

| c (Å) | 5.8509 (5) |

| V (ų) | 1085.42 (17) |

| Z | 4 |

| Temperature (K) | 296 |

Data sourced from reference researchgate.net

Table 2: Crystallographic Data for Phenyl N-(4-fluorophenyl)carbamate

| Parameter | Value |

|---|---|